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Compound of Interest

Compound Name: Ethynylcyclohexane

Cat. No.: B1294493

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of Ethynylcyclohexane's Properties

This guide provides a detailed comparison of experimentally determined and computationally
calculated physicochemical and spectral properties of ethynylcyclohexane. The data
presented herein is intended to offer researchers a comprehensive understanding of this
compound's characteristics, supported by detailed experimental protocols and theoretical
models.

Physicochemical Properties: A Side-by-Side
Comparison

The fundamental physical properties of ethynylcyclohexane have been well-characterized
through experimental methods. These values serve as a benchmark for validating
computational models. A summary of these properties is presented below.
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Property Experimental Value Computational Value
Boiling Point 130-132 °C Not Available

Density 0.828 g/mL at 25 °C Not Available
Refractive Index n20/D 1.4540 Not Available

Molecular Weight Not Applicable 108.18 g/mol
XLogP3-AA Not Applicable 3.1

Spectral Data: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure and
electronic environment. Below is a comparison of key spectral data obtained through
experimental measurements and computational predictions.

Vibrational Spectroscopy (FTIR)

The infrared spectrum of ethynylcyclohexane reveals characteristic vibrational modes. The
C=C triple bond and the adjacent C-H bond of the ethynyl group are particularly noteworthy.

Experimental Frequency Calculated Frequency

Vibrational Mode
(cm~—?) (cm™?)

Often overestimated by DFT

=C-H Stretch ~3300 (Strong, Sharp) ) )
without scaling
] Dependent on the level of
C=C Stretch 2100-2260 (Weak to Medium) )
theory and basis set
Generally in good agreement
=C-H Bend 610-700 (Strong, Broad)

with experiment

Nuclear Magnetic Resonance (*H NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen
atoms within the molecule. The acetylenic proton of ethynylcyclohexane exhibits a
characteristic chemical shift.
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Proton Environment Experimental Chemical Shift (6, ppm)

Acetylenic Proton (=C-H) ~2.0

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight.

lon Experimental m/z

Molecular lon [M]* 108

Computational Insights: Dipole Moment and
Molecular Orbitals

Computational chemistry offers valuable insights into properties that are difficult or impossible

to measure experimentally.

Property Calculated Value

Data not readily available in public databases.

Dipole Moment i . .
Ab initio or DFT calculations would be required.

Data not readily available in public databases.

HOMO Ener
i DFT calculations would be required.

Data not readily available in public databases.

LUMO Ener
o DFT calculations would be required.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following
sections outline the general procedures for the key analytical techniques used to characterize
ethynylcyclohexane.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1294493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Fourier Transform Infrared (FTIR) Spectroscopy of Neat
Liquid
Objective: To obtain the infrared absorption spectrum of liquid ethynylcyclohexane.

Procedure:

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a single drop of neat ethynylcyclohexane directly onto the ATR crystal.

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm~1).

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the
measurement.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy of
a Liquid Sample

Obijective: To obtain the proton NMR spectrum of ethynylcyclohexane.

Procedure:

Dissolve a small amount of ethynylcyclohexane (typically 5-10 mg) in a deuterated solvent
(e.g., CDClIs, approximately 0.6-0.7 mL) in a clean NMR tube.

¢ Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Place the NMR tube in the spectrometer's probe.

e Acquire the *H NMR spectrum, ensuring proper shimming of the magnetic field to obtain
high-resolution signals.

Electron lonization Mass Spectrometry (EI-MS) of a
Volatile Organic Compound
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Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation
pattern of ethynylcyclohexane.

Procedure:

 Introduce a small amount of the volatile ethynylcyclohexane sample into the mass
spectrometer, often via a gas chromatography (GC) inlet for separation and purification.

e The sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV) in the ion source.

e The resulting positively charged ions (molecular ion and fragments) are accelerated into the
mass analyzer.

e The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer
(e.g., a quadrupole).

e The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Comparison Workflow

The following diagram illustrates the logical flow of comparing experimental and computational
data for the characterization of ethynylcyclohexane.

Experimental Data Acquisition Computational Modeling

Physicochemical Calculated Properties Calculated Spectra
Properties (Dipole Moment, MO Energies) (Vibrational Frequencies)

Data Comparison and Analysis

Spectroscopic
Data (FTIR, NMR, MS)

\ 4

Comprehensive Characterization
of Ethynylcyclohexane
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Caption: Workflow for comparing experimental and computational data.

 To cite this document: BenchChem. [A Comparative Analysis of Experimental and
Computational Data for Ethynylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1294493#comparing-experimental-and-
computational-data-for-ethynylcyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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